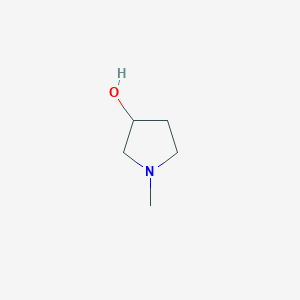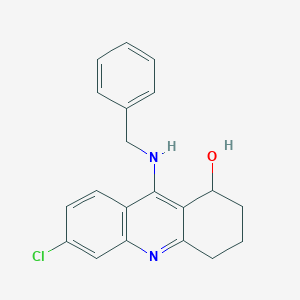
1-Acridinol, 1,2,3,4-tetrahydro-6-chloro-9-((phenylmethyl)amino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-Acridinol, 1,2,3,4-tetrahydro-6-chloro-9-((phenylmethyl)amino)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the acridine family of compounds and has been found to have a wide range of biological activities. In
作用機序
The mechanism of action of 1-Acridinol, 1,2,3,4-tetrahydro-6-chloro-9-((phenylmethyl)amino)- is not fully understood. However, it has been suggested that this compound may exert its biological activities through the inhibition of enzymes involved in DNA replication and protein synthesis. It has also been shown to have an effect on the cell cycle, leading to cell death in cancer cells.
生化学的および生理学的効果
1-Acridinol, 1,2,3,4-tetrahydro-6-chloro-9-((phenylmethyl)amino)- has been found to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit the growth of bacteria, fungi, and viruses. It has also been shown to have anticancer properties, leading to cell death in cancer cells. Additionally, this compound has been found to have potential applications in the treatment of neurological disorders.
実験室実験の利点と制限
One of the advantages of using 1-Acridinol, 1,2,3,4-tetrahydro-6-chloro-9-((phenylmethyl)amino)- in lab experiments is its wide range of biological activities. This compound has been found to have antibacterial, antifungal, antiviral, and anticancer properties, making it a versatile tool for scientific research. However, one limitation of using this compound is its potential toxicity. Careful handling and disposal of this compound is necessary to ensure the safety of researchers.
将来の方向性
There are many potential future directions for the study of 1-Acridinol, 1,2,3,4-tetrahydro-6-chloro-9-((phenylmethyl)amino)-. One area of research could be the development of new derivatives of this compound with enhanced biological activities. Another area of research could be the investigation of the mechanism of action of this compound to better understand its biological effects. Additionally, this compound could be further studied for its potential applications in the treatment of neurological disorders and other diseases.
科学的研究の応用
1-Acridinol, 1,2,3,4-tetrahydro-6-chloro-9-((phenylmethyl)amino)- has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. It has also been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
104628-21-9 |
|---|---|
製品名 |
1-Acridinol, 1,2,3,4-tetrahydro-6-chloro-9-((phenylmethyl)amino)- |
分子式 |
C20H19ClN2O |
分子量 |
338.8 g/mol |
IUPAC名 |
9-(benzylamino)-6-chloro-1,2,3,4-tetrahydroacridin-1-ol |
InChI |
InChI=1S/C20H19ClN2O/c21-14-9-10-15-17(11-14)23-16-7-4-8-18(24)19(16)20(15)22-12-13-5-2-1-3-6-13/h1-3,5-6,9-11,18,24H,4,7-8,12H2,(H,22,23) |
InChIキー |
UFBJNPUZMUQXFV-UHFFFAOYSA-N |
SMILES |
C1CC(C2=C(C3=C(C=C(C=C3)Cl)N=C2C1)NCC4=CC=CC=C4)O |
正規SMILES |
C1CC(C2=C(C3=C(C=C(C=C3)Cl)N=C2C1)NCC4=CC=CC=C4)O |
同義語 |
1-Acridinol, 1,2,3,4-tetrahydro-6-chloro-9-((phenylmethyl)amino)- |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




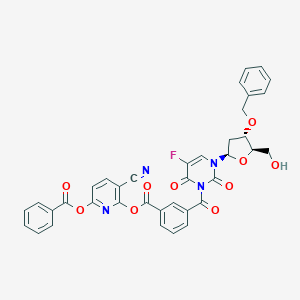
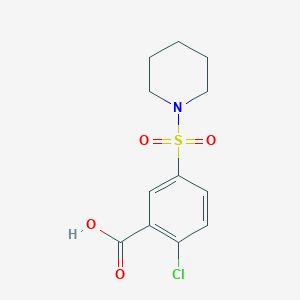
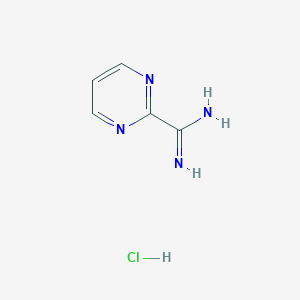
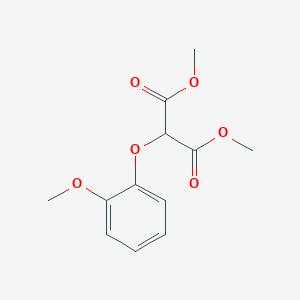



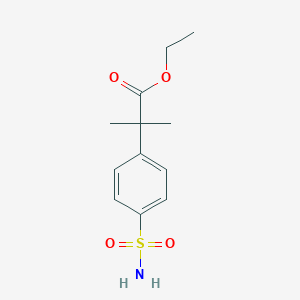
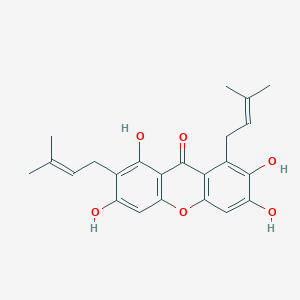
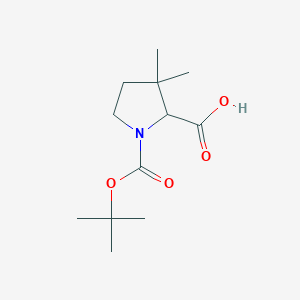
![2-[(2,4-Dichlorophenyl)thio]acetonitrile](/img/structure/B22933.png)
